cyclo(L-Pro-L-Val)

Antibacterial Bacillus subtilis MIC comparison

Cyclo(L-Pro-L-Val) (CAS 2854-40-2) is a stereochemically pure diketopiperazine with demonstrated Gram-positive selective antibacterial activity (S. aureus MIC 16.3 µg/mL) and LuxR-dependent quorum sensing modulation (IC50 0.4 mM). Its IKKα/β phosphorylation inhibition and NF-κB pathway suppression are unique among proline-containing DKPs. Choose this L,L-stereoisomer for reproducible research on inter-domain microbial communication and inflammation-infection crosstalk.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 2854-40-2
Cat. No. B057749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclo(L-Pro-L-Val)
CAS2854-40-2
Synonyms(3S-trans)-Hexahydro-3-(1-methylethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione; _x000B_(S,S)-Hexahydro-3-isopropyl-pyrrolo[1,2-a]pyrazine-1,4-dione;  (-)-(6S,9S)-Cyclo(prolylvalyl);  Cyclo(L-Pro-L-Val);  Cyclo(L-Val-L-Pro);  Cyclo(L-prolyl-L-valine);  Cyclo(L-prolyl-L-
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)N2CCCC2C(=O)N1
InChIInChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m0/s1
InChIKeyXLUAWXQORJEMBD-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo(L-Pro-L-Val) CAS 2854-40-2: Baseline Properties and Diketopiperazine Classification


Cyclo(L-Pro-L-Val) is a 2,5-diketopiperazine (DKP) cyclic dipeptide formed from the condensation of L-proline and L-valine, with a molecular weight of 196.25 g/mol . It is a naturally occurring metabolite isolated from diverse sources including the marine sponge T. ignis, the bacterium B. pumilus, and the fungus A. fumigatus [1]. The compound exhibits a stable, rigid 12-membered ring structure that imparts distinct physicochemical properties relative to linear dipeptides . Cyclo(L-Pro-L-Val) has documented biological activities across antimicrobial, quorum sensing modulation, and anti-inflammatory pathways, positioning it as a versatile research tool in microbiology, plant pathology, and inflammation biology .

Cyclo(L-Pro-L-Val) Substitution Risks: Why Diketopiperazine Stereochemistry and Side Chain Composition Are Non-Interchangeable


Generic substitution among proline-containing diketopiperazines is scientifically unsound due to three documented differentiation axes. First, stereochemistry fundamentally alters biological activity: the synthetic DKP library of all cyclo(Val-Pro) stereoisomers revealed distinct ECD spectra and differential effects on E. coli biofilm formation, demonstrating that L,L-, D,D-, L,D-, and D,L-configurations are not functionally equivalent [1]. Second, amino acid side chain composition directly determines target engagement—cyclo(L-Pro-L-Val) inhibits IKKα/β phosphorylation and NF-κB activation in a concentration-dependent manner, a signaling profile not shared by cyclo(Pro-Leu) or cyclo(Pro-Phe) analogs which lack reported NF-κB pathway activity . Third, quorum sensing modulation is exquisitely structure-sensitive: cyclo(L-Pro-L-Val) activates violacein production in C. violaceum CV026 and inhibits LuxR-dependent biosensors with an IC50 of 0.4 mM, whereas cyclo(L-Pro-L-Tyr) and cyclo(ΔAla-L-Val) show divergent agonist/antagonist profiles in the same LuxR-based systems [2]. These findings underscore that cyclo(L-Pro-L-Val) cannot be casually replaced by another cyclo(Pro-Xaa) DKP without risking loss of desired activity or introduction of uncharacterized off-target effects.

Cyclo(L-Pro-L-Val) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against DKP Analogs


Antibacterial Potency Against Bacillus subtilis: Cyclo(L-Pro-L-Val) vs. Cyclo(Pro-Val) (5654-87-5)

Cyclo(L-Pro-L-Val) demonstrates approximately 44-fold superior antibacterial potency against Bacillus subtilis compared to its structural analog cyclo(Pro-Val) (CAS 5654-87-5). Cyclo(L-Pro-L-Val) exhibits an MIC of 18.2 μg/mL (≈0.0182 g/L) [1], whereas cyclo(Pro-Val) requires an MIC of 0.8 g/L (800 μg/mL) to inhibit B. subtilis growth . This represents a quantified 44-fold difference in potency (0.8 g/L / 0.0182 g/L = 43.96). Both compounds share the identical molecular formula C10H16N2O2 and molecular weight (196.25 g/mol), indicating that the potency differential arises from stereochemical or conformational differences rather than mass or solubility factors.

Antibacterial Bacillus subtilis MIC comparison

Quorum Sensing Modulation: Agonist Activity in C. violaceum CV026 vs. Inactive LacZ Reporters

Cyclo(L-Pro-L-Val) exhibits system-specific quorum sensing modulation: it activates violacein pigment production in the LuxR-dependent C. violaceum acyl homoserine lactone (AHL) reporter strain CV026, yet fails to activate or inhibit lacZ-based reporter fusions in Serratia liquefaciens or Agrobacterium tumefaciens [1]. This contrasts with other DKPs such as cyclo(L-Pro-L-Tyr) and cyclo(ΔAla-L-Val), which demonstrate different agonist/antagonist profiles across LuxR-based systems [2]. Additionally, cyclo(L-Pro-L-Val) inhibits activation of a LuxR-dependent E. coli biosensor by 3-oxo-hexanoyl-homoserine lactone with an IC50 of 0.4 mM [1].

Quorum sensing Violacein LuxR AHL

Anti-Inflammatory Signaling: Concentration-Dependent NF-κB Pathway Suppression

Cyclo(L-Pro-L-Val) significantly inhibits phosphorylation of IKKα, IKKβ, IκBα, and NF-κB, as well as activation of iNOS and COX-2, in a concentration-dependent manner . This multi-target anti-inflammatory signaling profile distinguishes cyclo(L-Pro-L-Val) from other DKPs such as cyclo(D-Pro-L-Val), which exhibits β-glucosidase inhibition (IC50 = 75 μg/mL) with no reported NF-κB pathway activity , and cyclo(L-Pro-L-Leu) and cyclo(L-Pro-L-Phe), which have not been documented to modulate IKK/NF-κB signaling [1].

Anti-inflammatory NF-κB IKK COX-2 iNOS

Phytopathogen Toxicity: Comparable Efficacy to Chloramphenicol Against R. fascians

Cyclo(L-Pro-L-Val) exhibits toxicity against the plant pathogen Rhodococcus fascians LMG 3605 that is quantitatively comparable to chloramphenicol at equivalent concentrations . While specific MIC values against R. fascians are not publicly disclosed, the comparative statement establishes cyclo(L-Pro-L-Val) as a viable biopesticide candidate with efficacy matching a clinically established antibiotic. This phytopathogen activity is complemented by inhibition of additional Gram-positive plant pathogens . In contrast, cyclo(Pro-Val) (5654-87-5) demonstrates only moderate antifungal and weak antitumor activities with no reported phytopathogen-specific toxicity .

Phytopathogen Biopesticide Rhodococcus fascians Gram-positive bacteria

Stereochemical Identity Verification: ECD Spectroscopy Reference Dataset for L,L-Configuration

A comprehensive synthetic library containing all stereoisomers of cyclo(Val-Pro) has been characterized by electronic circular dichroism (ECD) spectroscopy, providing a reference dataset that enables unambiguous stereochemical assignment of cyclo(L-Pro-L-Val) samples [1]. This analytical framework is critical because each DKP stereoisomer projects side chains in unique spatial orientations, resulting in distinct biological effects—as demonstrated by differential E. coli biofilm formation activities among stereoisomers [1]. This ECD reference methodology offers a reproducible, non-destructive quality control approach that optical rotation cannot reliably provide due to concentration and solvent variability [1].

Stereochemistry Quality control ECD Chiral purity

Archaeal AHL Bioreporter Activation: Cross-Kingdom Signaling Capability

Cyclo(L-Pro-L-Val), isolated from the halophilic archaeon Haloterrigena hispanica, activates N-acyl homoserine lactone (AHL) bioreporters, providing the first evidence that Archaea produce DKPs capable of interacting with bacterial quorum sensing systems [1]. This cross-kingdom signaling activity is not documented for other DKPs such as cyclo(L-Pro-L-Leu), cyclo(L-Pro-L-Tyr), or cyclo(L-Pro-L-Phe), which have been isolated from bacterial or fungal sources but lack reported archaeal AHL bioreporter activation [2].

Archaea Quorum sensing AHL Cross-kingdom signaling

Cyclo(L-Pro-L-Val) Application Scenarios: Evidence-Backed Research and Industrial Use Cases


Agricultural Biopesticide Development Against Gram-Positive Phytopathogens

Cyclo(L-Pro-L-Val) is suitable for biopesticide formulation research targeting Gram-positive plant pathogens, particularly Rhodococcus fascians LMG 3605, against which it demonstrates toxicity comparable to chloramphenicol at equivalent concentrations . The compound's selective activity against S. aureus and B. subtilis (MICs = 16.3 and 18.2 μg/mL) with negligible activity against E. coli (MIC >20 μg/mL) [1] suggests a Gram-positive selective spectrum that may minimize off-target effects on beneficial Gram-negative soil microbiota. This application scenario is directly supported by the quantitative antibacterial differentiation evidence and phytopathogen toxicity data presented in Section 3.

Bacterial Quorum Sensing Circuit Dissection Using LuxR-Specific Modulation

Cyclo(L-Pro-L-Val) serves as a selective chemical probe for studying LuxR-type quorum sensing circuitry, based on its documented strain-specific activity profile: activation of violacein production in C. violaceum CV026, inhibition of LuxR-dependent E. coli biosensors (IC50 = 0.4 mM), and absence of activity in S. liquefaciens and A. tumefaciens lacZ-based reporters [2]. This pattern of selective modulation enables researchers to isolate and characterize specific LuxR homolog responses without confounding signals from broader-spectrum quorum sensing modulators. The ECD reference dataset for stereochemical verification [3] further ensures that experiments employ the correct L,L-stereoisomer, as stereochemical variation alters biological outcomes.

Inflammation Pathway Research: NF-κB and COX-2 Signaling Inhibition

Cyclo(L-Pro-L-Val) is applicable as a multi-target inhibitor of inflammatory signaling pathways, with documented concentration-dependent suppression of IKKα/β phosphorylation, IκBα phosphorylation, NF-κB activation, iNOS activation, and COX-2 activation . This profile positions the compound as a research tool for dissecting inflammation-related disease mechanisms, particularly where NF-κB pathway modulation is desired but β-glucosidase inhibition (a feature of cyclo(D-Pro-L-Val)) would introduce confounding variables. The compound's activity against Gram-positive bacteria [1] provides an additional dimension for studies exploring inflammation-infection crosstalk.

Microbial Chemical Ecology: Archaea-Bacteria Cross-Kingdom Signaling Studies

Cyclo(L-Pro-L-Val) is uniquely positioned for investigating inter-domain microbial communication, based on its isolation from the halophilic archaeon Haloterrigena hispanica and its demonstrated ability to activate bacterial AHL bioreporters [4]. This cross-kingdom signaling capability distinguishes cyclo(L-Pro-L-Val) from other DKPs isolated exclusively from bacterial or fungal sources. Research applications include studies of archaeal contributions to mixed microbial community dynamics, horizontal signaling in extreme environments, and the evolutionary origins of quorum sensing mechanisms.

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